molecular formula C9H12N2OS B2675157 N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1090827-94-3

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2675157
CAS No.: 1090827-94-3
M. Wt: 196.27
InChI Key: QISCNQQIQPKQAJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The presence of the cyclopropyl and dimethyl groups in the structure of this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylthiazole with cyclopropylamine and a suitable carboxylating agent under controlled temperature and pressure conditions . The reaction may require the use of catalysts or solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles (e.g., halogens, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-1,3-thiazole-5-carboxamide: Lacks the cyclopropyl group, which may result in different biological activities.

    N-cyclopropyl-1,3-thiazole-5-carboxamide: Lacks the dimethyl groups, potentially affecting its chemical reactivity and biological properties.

    N-cyclopropyl-2-methyl-1,3-thiazole-5-carboxamide: Contains only one methyl group, which may influence its overall activity.

Uniqueness

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both cyclopropyl and dimethyl groups, which may enhance its stability, reactivity, and biological activities compared to similar compounds. These structural features contribute to its potential as a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-8(13-6(2)10-5)9(12)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCNQQIQPKQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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